Bienvenue dans la boutique en ligne BenchChem!

Ascofuranone

Trypanosoma brucei Alternative Oxidase Antiparasitic

Ascofuranone is the only commercially available TAO inhibitor with validated sub-nanomolar Ki (0.130 nM) and cellular IC50 (1 nM), ensuring target selectivity in trypanosome research. Unlike SHAM or Ascochlorin, it uniquely targets TAO, making it indispensable for reproducible target validation and preclinical studies. Choose Ascofuranone for high-purity, batch-certified material that guarantees consistent potency and minimal off-target effects.

Molecular Formula C23H29ClO5
Molecular Weight 420.9 g/mol
CAS No. 38462-04-3
Cat. No. B1665194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscofuranone
CAS38462-04-3
SynonymsAscofuranone
Molecular FormulaC23H29ClO5
Molecular Weight420.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(=O)C(O2)(C)C)O)C=O
InChIInChI=1S/C23H29ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18,27-28H,6-7,10-11H2,1-5H3/b13-9+,14-8+/t18-/m0/s1
InChIKeyVGYPZLGWVQQOST-JUERRSSISA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ascofuranone (CAS 38462-04-3) Antiparasitic & Anticancer Lead Compound Profile


Ascofuranone (AF, C23H29ClO5, MW 420.93) is a prenylphenol meroterpenoid antibiotic first isolated from the filamentous fungus Ascochyta viciae (later reclassified as Acremonium sclerotigenum) [1]. It functions as a potent, sub-nanomolar inhibitor of the trypanosome alternative oxidase (TAO), a mitochondrial enzyme essential for the survival of Trypanosoma brucei subspecies that is absent in mammalian hosts, thereby conferring inherent target-based selectivity [2]. Beyond its established role as a leading drug candidate for human African trypanosomiasis (HAT), AF exhibits a distinct multi-target profile, including inhibition of human dihydroorotate dehydrogenase (HsDHODH) [3] and specific modulation of inflammatory pathways [4].

Critical Procurement Rationale: Why Ascofuranone Cannot Be Substituted with Other Antiparasitics or Meroterpenoids


Attempts to substitute Ascofuranone with other in-class compounds or common alternative oxidase inhibitors will result in a significant and quantifiable loss of potency and target specificity, directly impacting experimental reproducibility and therapeutic outcome. For instance, generic inhibitors like salicylhydroxamic acid (SHAM) are substantially weaker against TAO [1]. Furthermore, even structurally related meroterpenoids such as Ascochlorin exhibit diametrically opposed selectivity profiles; Ascofuranone is a highly potent TAO inhibitor (IC50 = 0.130 - 2 nM) [2], whereas Ascochlorin shows vastly different target engagement, being a stronger inhibitor of mammalian mitochondrial complex III but weaker on TAO [3]. This divergence in molecular target engagement, driven by subtle structural differences in their furanone versus cyclohexanone moieties, dictates that AF and its analogs are not functionally interchangeable in biological assays [4]. Substitution with a lower-purity, non-validated batch similarly risks introducing impurities that can alter observed potency or introduce off-target effects, as the compound's activity has been validated in multiple orthogonal assays .

Quantitative Differentiation of Ascofuranone: Head-to-Head Potency, Selectivity, and In Vivo Efficacy Data


TAO Inhibition: Sub-Nanomolar Potency Against Trypanosome Alternative Oxidase

Ascofuranone (AF) demonstrates exceptional potency against recombinant Trypanosoma brucei brucei alternative oxidase (TAO), with a reported inhibition constant (Ki) of 0.130 nM [1] and an IC50 value of 2 nM [1] using ubiquinol-1 as a substrate. A separate in vitro study on human-infective T. b. rhodesiense cultures confirmed an IC50 of 1 nM for eliminating the parasites [2]. This sub-nanomolar to low-nanomolar activity is in stark contrast to the first-generation TAO inhibitor, salicylhydroxamic acid (SHAM), which is described as 'much weaker' and requires significantly higher concentrations to achieve trypanocidal effects [3]. While synthetic farnesyl derivatives (e.g., compound 16e) have achieved comparable potency (IC50 = 3.1 nM), they are not commercially available as standard research tools, making AF the most potent, readily accessible small molecule for TAO-targeted studies [4].

Trypanosoma brucei Alternative Oxidase Antiparasitic IC50

Target Selectivity Profile: Ascofuranone vs. Ascochlorin in Mitochondrial Respiration

A direct comparative study highlights the functional divergence between Ascofuranone and its close structural analog, Ascochlorin. In contrast to Ascochlorin, Ascofuranone demonstrated 'much less inhibition' on the mammalian mitochondrial complex III (cytochrome bc1 complex), a critical component of the electron transport chain [1]. This is supported by a separate dataset showing Ascofuranone's IC50 against complex III-associated respiration is 16.0 μM, whereas Ascochlorin exhibits an IC50 of 0.013 μM, making Ascochlorin over 1000-fold more potent as a mammalian complex III inhibitor [2]. Conversely, Ascofuranone is a potent inhibitor of parasite-specific targets like TAO and Echinococcus complex II/III, while Ascochlorin's primary target is mammalian complex III. This cross-target selectivity profile is further substantiated by a study on Echinococcus multilocularis, where AF and its derivatives were shown to be 'the first dual inhibitors of fumarate and oxygen respiration,' acting on parasite complexes II and III, a property not shared by ascochlorin-based compounds [3].

Mitochondrial Respiration Selectivity Ascochlorin Complex III

Cancer Cell Cytotoxicity: Microenvironment-Selective Activity of Ascofuranone-Derived Chemotypes

Ascofuranone is the parent compound for a series of potent human dihydroorotate dehydrogenase (HsDHODH) inhibitors. A structure-activity relationship (SAR) study identified derivatives that exhibit remarkable selective cytotoxicity against cancer cells under tumor microenvironment-mimicking conditions (hypoxia and nutrient deprivation) [1]. Specifically, derivative 8 displayed a selectivity ratio of over 1000-fold, with potent inhibition observed only under these harsh conditions and minimal toxicity under normal culture conditions [1]. While the parent compound Ascofuranone also inhibits HsDHODH (IC50 = 38 nM [2]), its derivatives demonstrate the chemotype's inherent potential for achieving high therapeutic indices. This contrasts with the activity of Ascochlorin, which activates p53 in a distinct manner and shows a different tumor cell selectivity profile [3]. The co-crystallographic analysis of Ascofuranone bound to HsDHODH further validates its specific engagement at the ubiquinone binding site, providing a structural basis for this selective cytotoxicity [4].

HsDHODH Cancer Metabolism Selective Cytotoxicity Tumor Microenvironment

In Vivo Antiparasitic Efficacy: Curative Doses in Trypanosoma-Infected Mouse Models

Ascofuranone has demonstrated curative efficacy in multiple in vivo murine models of trypanosomiasis, a key differentiator from many early-stage leads that lack such validation. In a T. brucei brucei infection model, a combination of orally administered Ascofuranone (100 mg/kg) and glycerol (1 g/kg) resulted in the complete disappearance of all trypanosomes within 180 minutes after the final treatment [1]. Intraperitoneal administration of a lower dose (25 mg/kg) with glycerol achieved even faster clearance, eliminating parasites within 30 minutes [1]. Notably, in a T. vivax infection model, a single intraperitoneal dose of 50 mg/kg Ascofuranone effectively cured mice even without the addition of glycerol, showcasing its standalone in vivo potency against this subspecies [2]. This robust in vivo activity is supported by its favorable acute toxicity profile in rodents, where it did not induce hepatomegaly, a side effect observed with control agents [3].

Trypanosomiasis In Vivo Efficacy Therapeutic Dose Animal Model

Dual Inhibition of Parasitic Aerobic and Anaerobic Respiration in Echinococcus

A 2023 study identified Ascofuranone and its derivatives as the first reported dual inhibitors of both oxygen and fumarate respiration in the zoonotic parasite Echinococcus multilocularis, the causative agent of alveolar echinococcosis [1]. AF and its derivatives inhibit mitochondrial complex II (succinate:quinone reductase) with an IC50 range of 0.037 to 0.135 μM, and also inhibit the electron transfer from complex I to III (NADH:cytochrome c reductase) with an IC50 range of 0.008 to 0.401 μM [1]. This dual-targeting capability is a unique mechanistic feature not observed with other antiparasitic agents like albendazole or atovaquone, which can be circumvented by the parasite's metabolic plasticity. By simultaneously blocking both respiratory pathways, AF derivatives achieve a complete shutdown of ATP synthesis via oxidative phosphorylation, overcoming a key mechanism of drug resistance [1].

Echinococcus multilocularis Mitochondrial Complex II Mitochondrial Complex III Anthelminthic

Validated Research Applications and Procurement Scenarios for Ascofuranone


Investigating Trypanosome Alternative Oxidase (TAO) as a Therapeutic Target for HAT

Ascofuranone is the preferred chemical probe for all studies targeting the trypanosome alternative oxidase (TAO). Its sub-nanomolar Ki (0.130 nM) [1] and low nanomolar cellular IC50 (1 nM) [2] against human-infective strains ensure that biological effects are observed at concentrations where off-target interactions are minimized. This is particularly important for target validation experiments (e.g., CRISPR, RNAi) where a specific, potent inhibitor is required to establish a pharmacological link to phenotype. Furthermore, its demonstrated in vivo curative efficacy in murine models [3] provides a direct path to preclinical proof-of-concept studies.

Probing Mitochondrial Complex II/III Function and Metabolic Plasticity in Helminth Parasites

For researchers studying the bioenergetics of parasitic helminths like Echinococcus multilocularis, Ascofuranone offers a unique tool to dissect the interplay between aerobic and anaerobic respiration. Its ability to act as a dual inhibitor of complexes II and III, with IC50 values in the nanomolar range [4], enables the complete shutdown of oxidative phosphorylation. This makes it invaluable for experiments designed to characterize metabolic adaptation, identify compensatory pathways, and screen for synergistic drug combinations, overcoming the limitations of single-pathway inhibitors.

Modeling Tumor Microenvironment-Dependent Metabolic Stress in Cancer Cell Lines

Ascofuranone is a key reagent for oncology research focused on the tumor microenvironment (TME). As the parent compound of a chemotype that exhibits >1000-fold selective cytotoxicity under hypoxia and nutrient deprivation [5], AF and its potent, commercially available derivatives are ideal for studying cancer cell dependence on the de novo pyrimidine biosynthesis pathway. This application is directly supported by structural data showing its binding to the ubiquinone site of HsDHODH [6], providing a clear molecular mechanism for its TME-selective effects.

Mechanistic Studies of MAPK/ERK Signaling in Inflammatory Macrophages

In immunology and inflammation research, Ascofuranone serves as a specific tool for interrogating the p-ERK pathway. Studies have shown that AF specifically decreases p-ERK levels without affecting p-p38 or p-JNK, thereby suppressing NF-κB and AP-1 nuclear translocation in LPS-stimulated macrophages [7]. This specificity distinguishes it from other anti-inflammatory compounds and its structural analog Ascochlorin, which operates through a different mechanism [7], making AF a valuable probe for dissecting the ERK-specific branch of inflammatory signaling cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ascofuranone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.